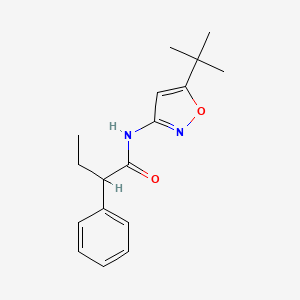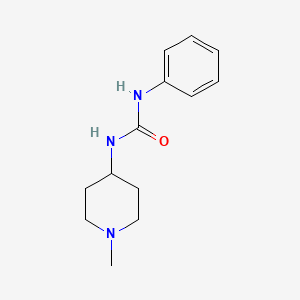![molecular formula C18H15N3O3S B5171210 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, also known as PSB-603, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PSB-603 belongs to the class of N-acyl-3-aminopyridine derivatives and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide involves the inhibition of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide inhibits the activity of COX-2, reducing the production of prostaglandins and thus reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to have anti-viral properties, inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in lab experiments is its specificity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. However, one limitation of using 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide is its potential toxicity. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that concentrations used in experiments are not toxic.
Zukünftige Richtungen
There are several future directions for research on 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. One area of interest is the potential use of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in the treatment of cancer. Further studies are needed to determine the efficacy of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in different types of cancer and to optimize dosing and delivery methods. Another area of interest is the potential use of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in the treatment of viral infections. Studies are needed to determine the effectiveness of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide against different types of viruses and to optimize dosing and delivery methods. Additionally, further studies are needed to determine the potential side effects of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide and to develop methods to minimize toxicity.
Synthesemethoden
The synthesis of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide involves the reaction of 3-aminopyridine with benzoyl chloride, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(20-16-8-5-11-19-13-16)14-6-4-7-15(12-14)21-25(23,24)17-9-2-1-3-10-17/h1-13,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFJDCVHENWAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(phenylsulfonyl)amino]-N-(pyridin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)

![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)

![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)